
(S)-2,2,2-trifluoro-1-phenylethanol
Overview
Description
(S)-2,2,2-Trifluoro-1-phenylethanol (CAS 340-06-7) is a chiral secondary alcohol characterized by a phenyl group and a trifluoromethyl (-CF₃) substituent on the ethanol backbone. Its molecular formula is C₈H₇F₃O, with a molecular weight of 176.14 g/mol . The compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis. Key physical properties include a boiling point of 189.7°C, melting point of 83–85°C, and a density of 1.3 g/cm³ . Its chiral center at the C1 position makes it valuable for enantioselective applications, such as chiral stationary phases in chromatography and vibrational circular dichroism (VCD) studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2,2-trifluoro-1-phenylethanol typically involves the reduction of the corresponding ketone, (S)-(+)-alpha-(Trifluoromethyl)acetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where the ketone is reduced in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) atmosphere .
Chemical Reactions Analysis
Types of Reactions: (S)-2,2,2-trifluoro-1-phenylethanol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: (S)-(+)-alpha-(Trifluoromethyl)acetophenone
Reduction: (S)-(+)-alpha-(Trifluoromethyl)benzylamine
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-phenylethanol is a fluorinated alcohol with several applications in asymmetric synthesis and biocatalysis.
Asymmetric Bioreduction
- Production of (S)-2,2,2-trifluoro-1-phenylalcohol: Endophytic fungi, such as Botryosphaeria sp. CBMAI 1197, Eutypella sp. CBMAI 1196, Hidropisphaera sp. CBMAI 1194, and Xylaria sp. CBMAI 1195, can catalyze the asymmetric bioreduction of 2,2,2-trifluoro-1-phenylethanone to produce (S)-2,2,2-trifluoro-1-phenylalcohol with high enantiomeric excess (>99% ee) . Botryosphaeria sp. CBMAI 1197 shows the best enzymatic potential, leading to high conversion values .
- Reduction of 2,2,2-trifluoroacetophenone: Thermostable alcohol dehydrogenase (TkADH) can reduce 2,2,2-trifluoroacetophenone to (R)-2,2,2-trifluoro-1-phenylethanol with high enantioselectivity (>99.6% ee) .
Synthesis of PET Tracers
- 2,2,2-trifluoro-1-phenylethanol derivatives are used in the synthesis of Positron Emission Tomography (PET) tracers . Examples include:
Oxidation Reactions
- Oxidation to Trifluoromethyl Ketones (TFMKs): 2,2,2-trifluoro-1-phenylethanol can be used as a model substrate to optimize reaction conditions for the oxidation of α-trifluoromethyl alcohols to trifluoromethyl ketones .
Catalysis
Mechanism of Action
The mechanism of action of (S)-2,2,2-trifluoro-1-phenylethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with enzymes and receptors . The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences between (S)-2,2,2-trifluoro-1-phenylethanol and related compounds:
Compound Name | Molecular Formula | Key Structural Features | Functional Groups |
---|---|---|---|
This compound | C₈H₇F₃O | Phenyl ring, -CF₃, -OH | Alcohol |
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethanol | C₁₁H₁₁F₃O | Cyclopropyl group, -CF₃, phenyl ring | Alcohol |
2,2,2-Trifluoroacetophenone | C₈H₅F₃O | Phenyl ring, -CF₃, ketone | Ketone |
1-(Trifluoromethyl)-cyclopropanol | C₄H₅F₃O | Cyclopropyl group, -CF₃ | Alcohol |
2,2,2-Trifluoro-1-phenylethanamine | C₈H₈F₃N | Phenyl ring, -CF₃, -NH₂ | Amine |
Key Observations :
- Cyclopropyl vs. Phenyl : The cyclopropyl analog (C₁₁H₁₁F₃O) exhibits enhanced steric hindrance, impacting reactivity in nucleophilic substitutions .
- Ketone vs. Alcohol: 2,2,2-Trifluoroacetophenone lacks the hydroxyl group, making it less polar and more reactive in Friedel-Crafts alkylations .
- Amine vs. Alcohol : The amine derivative (C₈H₈F₃N) shows distinct hydrogen-bonding capabilities, influencing its use in chiral separations .
Physical and Chemical Properties
Property | This compound | 1-Cyclopropyl Analogue | 2,2,2-Trifluoroacetophenone |
---|---|---|---|
Molecular Weight (g/mol) | 176.14 | 222.20 | 178.12 |
Boiling Point (°C) | 189.7 | Not reported | 178–180 |
Melting Point (°C) | 83–85 | 72–74 | 34–36 |
Solubility | Miscible in polar aprotic solvents | Low in water | Soluble in ether, acetone |
Reactivity Insights :
- Reduction Stability: Unlike 2,2,2-trifluoroacetophenone, this compound resists further reduction due to its alcohol group .
- Racemization: Under SN1 conditions, this compound forms racemic mixtures, whereas cyclopropyl analogs show higher stereochemical stability .
Asymmetric Catalysis
- Chiral Ligand : The compound serves as a ligand in Ru-catalyzed transfer hydrogenation reactions, achieving up to 88% yield in α-trifluoromethyl amine synthesis without side products .
- Enantioselective Separation : Used in HPLC with Chiralcel OD columns (hexane/i-PrOH = 97:3), achieving 83% enantiomeric excess (ee) .
Vibrational Circular Dichroism (VCD)
- This compound was pivotal in early VCD studies, showing a rotational strength of ±2×10⁻⁴⁴ esu²cm² for its enantiomers . This enabled the determination of absolute configurations in chiral molecules .
Biological Activity
(S)-2,2,2-trifluoro-1-phenylethanol is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a secondary alcohol. This structure contributes to its unique chemical behavior and biological interactions.
1. Antidepressant Effects
Research indicates that this compound may influence serotonin levels in the central nervous system. A study demonstrated that compounds derived from this alcohol can modulate serotonin levels, which are crucial for mood regulation and anxiety management . The ability to affect serotonin pathways suggests potential applications in treating mood disorders.
2. Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated significant activity against M-HeLa and MCF-7 cancer cells, indicating their potential as therapeutic agents in oncology . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
M-HeLa | 10 | Apoptosis via mitochondrial pathway |
MCF-7 | 20 | ROS production |
3. Antimicrobial Activity
This compound and its derivatives have also been evaluated for antimicrobial activity. Some studies report selective activity against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting potential applications in treating bacterial infections . The compound's efficacy against biofilms formed by pathogens like Pseudomonas aeruginosa further highlights its therapeutic potential.
The biological activities of this compound are attributed to several mechanisms:
- Serotonin Modulation : By influencing serotonin levels, the compound may help manage mood disorders.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Antimicrobial Action : Its structural features may enhance its interaction with microbial membranes or metabolic pathways.
Case Study 1: Antidepressant Activity
In a controlled study involving mouse models, administration of this compound resulted in a significant increase in serotonin levels in the jejunum. This effect was dose-dependent and correlated with behavioral improvements in anxiety-related tasks .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on various cancer cell lines revealed that compounds derived from this compound could reduce cell viability significantly at concentrations lower than traditional chemotherapeutics . The findings suggest that these compounds can be developed into effective anticancer drugs.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-2,2,2-trifluoro-1-phenylethanol, and how can enantiomeric purity be optimized?
- Methodological Answer : The compound is synthesized via enzymatic reduction of α,α,α-trifluoroacetophenone using carbonyl reductases (e.g., SSCR from Sporobolomyces salmonicolor), achieving >99% enantiomeric excess (e.e.) due to stereoselective substrate binding . Alternatively, nucleophilic trifluoromethylation of ketones with trifluoroacetaldehyde hydrate can yield the product, with chiral resolution achieved using cellulose-based chiral stationary phases (CSPs) like cellulosetris(3,5-dimethylphenyl carbamate) .
Q. How can researchers characterize the enantiomeric excess and structural configuration of this compound?
- Methodological Answer : Enantiomeric purity is analyzed via chiral HPLC using CSPs . Absolute configuration is confirmed via and NMR with chiral solvating agents (e.g., anthracyl derivatives) to split enantiomer signals . Raman optical activity (ROA) spectroscopy between 80–2000 cm identifies stereochemical correlations, particularly trifluoromethyl asymmetric deformations at ~520 cm .
Q. What spectroscopic and thermodynamic data are available for this compound?
- Methodological Answer : NIST Standard Reference Database 69 provides thermodynamic properties (e.g., vapor pressure, enthalpy of formation) . NMR (CDCl): δ 7.74–7.30 (m, 5H), 2.52 (s, 1H), 2.02 (s, 3H); NMR: δ −66.8 (s, 3F) . Raman spectra show distinct vibrational modes for the trifluoromethyl group and phenyl ring .
Advanced Research Questions
Q. How do enzyme-substrate interactions enhance enantioselectivity in the synthesis of this compound?
- Methodological Answer : Molecular docking studies reveal that SSCR’s Asn207 forms hydrogen bonds with the substrate’s halogen atom, while Ser222/Thr223 engage in XH/π interactions with the phenyl group, stabilizing the reactive conformation. Site-directed mutagenesis (e.g., Asn207Ala) reduces activity by >90%, confirming these residues’ roles in enantioselectivity .
Q. Can dynamic NMR techniques quantify conformational dynamics of this compound in chiral environments?
- Methodological Answer : The Linear Extrapolation of Rate Constants for Uncomplexed Molecules (LERCUM) method measures intramolecular rotation rates. For example, the rate constant of carbonyl-to-aryl bond rotation in related brominated ketones was determined using (+)-2,2,2-trifluoro-1-phenylethanol as a chiral auxiliary, with extrapolation to uncomplexed conditions .
Q. What role does this compound play in chiral ionic liquid (CIL) systems?
- Methodological Answer : The compound serves as a racemic substrate for evaluating chiral recognition in sulfonate-based CILs. NMR in [d]toluene reveals splitting (up to 7 Hz) due to enantiomer discrimination, aiding in optimizing solvent polarity and anion structure for separations .
Q. How do computational models explain solvent effects on the compound’s chiral resolution?
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-phenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOMEAQPOMDWSR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340-06-7 | |
Record name | (+)-2,2,2-Trifluoro-1-phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=340-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-α-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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